Hoe 892

Description

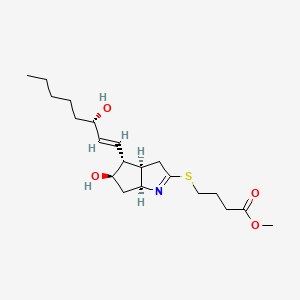

Structure

2D Structure

3D Structure

Properties

CAS No. |

75111-35-2 |

|---|---|

Molecular Formula |

C20H33NO4S |

Molecular Weight |

383.5 g/mol |

IUPAC Name |

methyl 4-[[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate |

InChI |

InChI=1S/C20H33NO4S/c1-3-4-5-7-14(22)9-10-15-16-12-19(21-17(16)13-18(15)23)26-11-6-8-20(24)25-2/h9-10,14-18,22-23H,3-8,11-13H2,1-2H3/b10-9+/t14-,15+,16+,17-,18+/m0/s1 |

InChI Key |

TUOQTRVLPKMMDB-KNAQOGQBSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=N2)SCCCC(=O)OC)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1CC(=N2)SCCCC(=O)OC)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

eta-thia-imino-prostacyclin HOE 892 HOE-892 S 79 2892 A |

Origin of Product |

United States |

Foundational & Exploratory

Hoe 892: A Technical Overview of a Stable Prostacyclin Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoe 892 is a chemically stable, orally active thia-imino-prostacyclin analogue. Unlike the endogenous prostacyclin (PGI2), which is limited by its chemical instability, this compound was designed for enhanced stability, allowing for oral administration and a prolonged duration of action. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, focusing on its anti-platelet and cardiovascular effects. The information is compiled from published experimental studies to support further research and development in this area.

Core Pharmacological Data

The primary pharmacological activities of this compound are the inhibition of platelet aggregation and vasodilation, leading to a reduction in blood pressure. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Inhibition of Platelet Aggregation

| Compound | Inducing Agent | ID50 (ng/mL) | Species |

| This compound | Collagen | 43.3 | Rabbit |

| Arachidonic Acid | 170.2 | Rabbit | |

| PGI2 | Collagen | 4.2 | Rabbit |

| Arachidonic Acid | 20.1 | Rabbit |

Table 2: Ex Vivo Inhibition of Platelet Aggregation in Conscious Rabbits (Oral Administration)

| Inducing Agent | ID50 (mg/kg) |

| Collagen | 0.2 |

| Arachidonic Acid | 1.5 |

Table 3: Cardiovascular Effects in Anesthetized Animals

| Species | Parameter | Effect | Dose |

| Rat | Systemic Blood Pressure | ED25 of 2.2 µg/kg (i.v.) | - |

| Dog | Systemic Blood Pressure | Decrease | 0.5 µg/kg/min (i.v.) |

| Left Ventricular Pressure | Decrease | 0.5 µg/kg/min (i.v.) | |

| Pulmonary Artery Pressure | Decrease | 0.5 µg/kg/min (i.v.) | |

| Total Peripheral Resistance | Decrease | 0.5 µg/kg/min (i.v.) | |

| Heart Rate | Increase | 0.5 µg/kg/min (i.v.) | |

| Cardiac Output | Increase | 0.5 µg/kg/min (i.v.) | |

| dp/dt max | Increase | 0.5 µg/kg/min (i.v.) |

Mechanism of Action: Signaling Pathway

As a prostacyclin analogue, this compound is expected to exert its effects through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger responsible for the observed physiological effects.

Experimental Protocols

The following sections detail the likely methodologies used in the preclinical evaluation of this compound, based on standard pharmacological practices.

Inhibition of Platelet Aggregation (In Vitro)

This workflow outlines the process for assessing the anti-platelet activity of this compound in the laboratory.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from the experimental animal (e.g., rabbit) into a tube containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.

-

Incubation: The PRP is incubated with varying concentrations of this compound or the reference compound, PGI2, for a defined period at 37°C.

-

Induction of Aggregation: Platelet aggregation is induced by adding a known aggregating agent. Based on the available data, collagen (e.g., 1-5 µg/mL) or arachidonic acid (e.g., 0.5-1.5 mM) would be used.

-

Measurement: The change in light transmission through the PRP suspension is measured over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The percentage of aggregation is calculated, and the ID50 value (the concentration of the compound that inhibits aggregation by 50%) is determined from the dose-response curve.

Assessment of Cardiovascular Effects in Anesthetized Animals

This diagram illustrates the general experimental setup for evaluating the hemodynamic effects of this compound.

Methodology:

-

Animal Preparation: The experimental animal (e.g., dog) is anesthetized with a suitable anesthetic agent (e.g., pentobarbital). The animal's body temperature is maintained, and it may be mechanically ventilated.

-

Instrumentation: Catheters are placed in a major artery (e.g., femoral artery) for direct measurement of blood pressure and in a major vein (e.g., femoral vein) for drug administration. For more detailed studies, a catheter may be placed in the left ventricle to measure left ventricular pressure and dp/dt max, and a pulmonary artery catheter (e.g., Swan-Ganz) can be used to measure pulmonary artery pressure and cardiac output (via thermodilution).

-

Baseline Measurements: Stable baseline hemodynamic parameters, including systemic blood pressure, heart rate, left ventricular pressure, pulmonary artery pressure, and cardiac output, are recorded.

-

Drug Administration: this compound is administered intravenously, typically as a continuous infusion at a specified dose (e.g., 0.5 µg/kg/min).

-

Data Recording: Hemodynamic parameters are continuously monitored and recorded throughout the drug infusion period and for a specified time after.

-

Data Analysis: The changes in each parameter from the baseline are calculated and analyzed to determine the cardiovascular profile of the compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a stable, orally active prostacyclin analogue with potent anti-platelet and vasodilatory properties. The preclinical data summarized herein provide a solid foundation for its pharmacological profile. Further research would be beneficial to fully elucidate its receptor binding kinetics, explore its effects in various models of cardiovascular disease, and to determine its full pharmacokinetic and pharmacodynamic profile in different species. While no clinical trial data is publicly available, the preclinical evidence suggests that this compound could be a person of interest for conditions where platelet aggregation and vasoconstriction play a key pathological role.

The Discovery and Synthesis of Hoe 892: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hoe 892 is a chemically stable and orally active thia-imino analogue of prostacyclin (PGI2). Developed to overcome the inherent chemical instability of PGI2, this compound demonstrates significant potential as a therapeutic agent due to its potent anti-platelet and vasodilatory properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, including detailed experimental protocols and a summary of its quantitative effects on platelet aggregation and cardiovascular hemodynamics.

Discovery and Rationale

Prostacyclin (PGI2) is a potent endogenous inhibitor of platelet aggregation and a powerful vasodilator, playing a crucial role in cardiovascular homeostasis.[1][2] However, its therapeutic application is significantly limited by its chemical instability, characterized by a short half-life due to the acid-labile enol ether structure.[3] To address this limitation, research efforts were directed towards the development of stable PGI2 analogues with preserved biological activity and improved pharmacokinetic profiles.

This compound emerged from these efforts as a promising candidate. It was designed by replacing the unstable enol ether moiety of the prostacyclin molecule with a stable beta-thia-imino group.[3] This structural modification confers chemical stability, allowing for oral administration and a prolonged duration of action.

Synthesis of this compound

Conceptual Synthetic Workflow:

References

- 1. Frontiers | Investigation of Beraprost Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]

- 2. The pharmacokinetics and pharmacodynamics of the prostacyclin analog 15AU81 in the anesthetized beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of prostacyclin on systemic and coronary hemodynamics in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Hoe 892: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hoe 892 is a chemically stable, orally active thia-imino-prostacyclin analogue that demonstrates significant anti-platelet and cardiovascular activities. As a potent inhibitor of platelet aggregation, its mechanism of action is rooted in its structural similarity to prostacyclin (PGI2), suggesting a pathway mediated by the activation of the prostacyclin receptor and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This document provides a comprehensive overview of the pharmacological properties of this compound, including its quantitative effects on platelet aggregation and cardiovascular parameters. Detailed experimental protocols for key assays and visual representations of its signaling pathway and experimental workflows are also presented to facilitate further research and development.

Introduction

Prostacyclin (PGI2) is a potent endogenous inhibitor of platelet aggregation and a vasodilator, but its therapeutic application is limited by its chemical instability and short biological half-life. This compound was developed as a stable analogue of PGI2, wherein the chemically labile enol-ether structure is replaced by a β-thia-imino group, conferring oral activity and increased stability[1]. This modification allows for a more sustained pharmacological effect, making this compound a compound of interest for potential therapeutic applications in cardiovascular diseases. This guide summarizes the key pharmacological data and methodologies associated with the investigation of this compound.

Quantitative Pharmacological Data

The primary pharmacological effect of this compound is the inhibition of platelet aggregation. Its potency has been quantified both in vitro and in vivo.

Table 1: In Vitro Anti-Platelet Aggregatory Activity of this compound

| Species | Preparation | Agonist | This compound ID₅₀ (ng/mL) | PGI₂ ID₅₀ (ng/mL) | Reference |

| Rabbit | Platelet Rich Plasma | Collagen | 43.3 | 4.2 | [1] |

| Rabbit | Platelet Rich Plasma | Arachidonic Acid | 170.2 | 20.1 | [1] |

ID₅₀: The concentration required to inhibit platelet aggregation by 50%.

Table 2: In Vivo Anti-Platelet Aggregatory Activity of this compound in Conscious Rabbits (Oral Administration)

| Agonist | This compound ID₅₀ (mg/kg) | Duration of Action | Reference |

| Collagen | 0.2 | > 3 hours | [1] |

| Arachidonic Acid | 1.5 | > 3 hours | [1] |

ID₅₀: The oral dose required to inhibit ex vivo platelet aggregation by 50%.

Table 3: Cardiovascular Effects of this compound

| Species | Model | Parameter | Effect | Dose | Reference |

| Anesthetized Rats | Normal | Systemic Blood Pressure | ED₂₅ of 2.2 µg/kg (i.v.) | 2.2 µg/kg | |

| Anesthetized Rats | Acute Renal Hypertension | Systemic Blood Pressure | Dose-dependent decrease | Not specified | |

| Anesthetized Rats | Normal | Renin Release | Stimulated | Not specified | |

| Anesthetized Dogs | Normal | Hemodynamics | Decrease in systemic BP, LVP, PAP, TPR; Increase in HR, CO, dp/dt max | 0.5 µg/kg/min (i.v.) | |

| Conscious Dogs | Two Kidney, Two Wrapped Hypertension | Systemic Blood Pressure | Marked reduction | Oral treatment for 1 or 5 days |

ED₂₅: The dose required to produce 25% of the maximal effect. BP: Blood Pressure, LVP: Left Ventricular Pressure, PAP: Pulmonary Artery Pressure, TPR: Total Peripheral Resistance, HR: Heart Rate, CO: Cardiac Output.

Mechanism of Action and Signaling Pathway

As a prostacyclin analogue, this compound is presumed to exert its anti-platelet effects by binding to the prostacyclin (IP) receptor on the surface of platelets. This interaction activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium mobilization and the inhibition of platelet activation and aggregation. The potentiation of this compound's effects by the phosphodiesterase inhibitor theophylline (B1681296) further supports this cAMP-mediated mechanism.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Platelet Aggregation Inhibition Assay

This protocol is a representative method for assessing the anti-platelet activity of compounds like this compound in rabbit platelet-rich plasma.

Objective: To determine the concentration of this compound required to inhibit platelet aggregation induced by collagen or arachidonic acid by 50% (ID₅₀).

Materials:

-

This compound

-

Prostacyclin (PGI₂) as a reference compound

-

Collagen solution

-

Arachidonic acid solution

-

Rabbit whole blood

-

Anticoagulant (e.g., 3.8% sodium citrate)

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

-

Aggregometer

Procedure:

-

Blood Collection: Draw blood from a healthy rabbit into a syringe containing 1/10 volume of 3.8% sodium citrate.

-

PRP and PPP Preparation:

-

Centrifuge the citrated blood at a low speed (e.g., 150 x g) for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.

-

Assay Performance:

-

Pre-warm PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with a magnetic stir bar.

-

Add varying concentrations of this compound or PGI₂ to the PRP and incubate for a defined period (e.g., 2 minutes).

-

Initiate platelet aggregation by adding a fixed concentration of either collagen or arachidonic acid.

-

Record the change in light transmittance for 5-10 minutes using the aggregometer. The PPP is used to set 100% aggregation (maximum light transmittance), and the PRP is used to set 0% aggregation.

-

-

Data Analysis:

-

Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the control (agonist alone).

-

Determine the ID₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

In Vivo Cardiovascular Assessment in Anesthetized Animals

This protocol outlines a general procedure for evaluating the cardiovascular effects of this compound in anesthetized rats or dogs.

Objective: To determine the effect of this compound on systemic blood pressure and other hemodynamic parameters.

Materials:

-

This compound

-

Anesthetic agent (e.g., pentobarbital)

-

Surgical instruments

-

Pressure transducer and recording system

-

Catheters for cannulation of arteries and veins

-

Infusion pump

Procedure:

-

Animal Preparation: Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.

-

Surgical Cannulation:

-

Cannulate the carotid artery or femoral artery for continuous measurement of systemic blood pressure.

-

Cannulate the jugular vein or femoral vein for intravenous administration of this compound.

-

For more detailed hemodynamic monitoring (as in dogs), a catheter can be placed in the left ventricle for LVP and dp/dt measurement, and in the pulmonary artery for PAP measurement.

-

-

Baseline Measurements: Allow the animal to stabilize after surgery and record baseline hemodynamic parameters for a sufficient period.

-

Drug Administration: Administer this compound intravenously, either as a bolus injection or a continuous infusion at varying doses.

-

Data Recording and Analysis:

-

Continuously record all hemodynamic parameters throughout the experiment.

-

Analyze the changes from baseline in response to each dose of this compound.

-

Calculate dose-response relationships and parameters such as the ED₂₅.

-

Discussion and Future Directions

This compound presents a compelling profile as a stable, orally active prostacyclin analogue with potent anti-platelet and vasodilatory effects. The available data clearly demonstrates its efficacy in inhibiting platelet aggregation induced by key physiological agonists and its ability to modulate cardiovascular parameters in various animal models.

A critical area for future investigation is the detailed characterization of its binding affinity and selectivity for the prostacyclin (IP) receptor and other prostanoid receptors. While its activity profile strongly suggests it is an IP receptor agonist, quantitative binding data (e.g., Ki or Kd values) would provide a more complete understanding of its molecular pharmacology and potential for off-target effects.

Further studies to elucidate the pharmacokinetic and pharmacodynamic profile of this compound in different species, including humans, would be essential for its potential clinical development. Investigating its long-term effects and safety profile in relevant disease models could pave the way for its application in the treatment of thrombotic and cardiovascular disorders.

Conclusion

This compound is a promising pharmacological agent with a well-defined anti-platelet and cardiovascular profile. Its chemical stability and oral bioavailability offer significant advantages over native prostacyclin. The data and methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound.

References

In-Depth Technical Guide: Hoe 892 (CAS Number 75111-35-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hoe 892 is a chemically stable, orally active thia-imino analogue of prostacyclin (PGI2). It functions as a potent inhibitor of platelet aggregation and a significant vasodilator. Its stability and oral bioavailability make it a subject of interest in cardiovascular research, particularly in the context of developing anti-thrombotic and anti-hypertensive therapies. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, mechanism of action, and detailed experimental methodologies.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 75111-35-2 |

| Molecular Formula | C₂₀H₃₃NO₄S |

| Molecular Weight | 383.57 g/mol |

| IUPAC Name | methyl 4-[[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-en-1-yl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate |

| Synonyms | Hoe-892, S 792892A |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as ethanol, methanol, DMSO, and DMF. |

Pharmacology

This compound exerts its primary pharmacological effects as an anti-platelet agent and a vasodilator.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of this compound.

Table 1: In Vitro Platelet Aggregation Inhibition

| Agonist | Species | Preparation | IC₅₀ (ng/mL) |

| Collagen | Rabbit | Platelet-Rich Plasma | 43.3[1] |

| Arachidonic Acid | Rabbit | Platelet-Rich Plasma | 170.2[1] |

Table 2: In Vivo Platelet Aggregation Inhibition

| Agonist | Species | Route of Administration | ID₅₀ (mg/kg) | Duration of Action |

| Collagen | Rabbit | Oral | 0.2[1] | > 3 hours[1] |

| Arachidonic Acid | Rabbit | Oral | 1.5[1] | > 3 hours |

Table 3: In Vivo Cardiovascular Effects

| Effect | Species | Route of Administration | ED₂₅ (µg/kg) |

| Decrease in Systemic Blood Pressure | Rat (anesthetized) | Intravenous | 2.2 |

Mechanism of Action

As a prostacyclin analogue, this compound is believed to exert its effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).

Signaling Pathway

Activation of the IP receptor by this compound initiates a signaling cascade that leads to the inhibition of platelet activation and smooth muscle relaxation.

Caption: Prostacyclin signaling pathway activated by this compound.

The binding of this compound to the IP receptor activates the associated Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels. This reduction in calcium influx inhibits platelet aggregation and promotes the relaxation of vascular smooth muscle, resulting in vasodilation. The anti-aggregatory effects of this compound can be potentiated by phosphodiesterase inhibitors like theophylline, which prevent the breakdown of cAMP.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using light aggregometry.

References

The Effects of Novel Antiplatelet Agent "Hoe 892" on Platelet Function: A Technical Overview

Disclaimer: Initial searches for a compound specifically named "Hoe 892" in the context of platelet function did not yield specific results in publicly available scientific literature. Therefore, this document serves as a representative technical guide for a hypothetical antiplatelet agent, hereafter referred to as "Compound H892," to illustrate the requested in-depth analysis for researchers, scientists, and drug development professionals. The data, protocols, and pathways described are based on established principles of platelet biology and common findings for antiplatelet therapeutics.

Introduction

Platelets, or thrombocytes, are anucleated blood cells that play a pivotal role in hemostasis and thrombosis.[1][2][3] Upon vascular injury, platelets rapidly adhere to the exposed subendothelial matrix, become activated, and aggregate to form a primary hemostatic plug.[1][4] This process, while crucial for preventing blood loss, can also lead to pathological thrombus formation in diseased arteries, resulting in myocardial infarction or ischemic stroke. Consequently, the development of antiplatelet agents is a cornerstone of cardiovascular disease therapy.

Compound H892 is a novel synthetic molecule under investigation for its potential as an antiplatelet agent. This technical guide provides a comprehensive overview of the current understanding of H892's effects on platelet function, including its mechanism of action, quantitative effects on platelet aggregation, and detailed experimental protocols for its evaluation.

Quantitative Effects of Compound H892 on Platelet Function

The antiplatelet activity of Compound H892 has been characterized using a variety of in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibition of Platelet Aggregation by Compound H892

| Agonist | Agonist Concentration | H892 IC₅₀ (µM) | Maximum Inhibition (%) |

| ADP | 10 µM | 5.2 ± 0.8 | 95 ± 3 |

| Collagen | 5 µg/mL | 8.7 ± 1.2 | 92 ± 5 |

| Thrombin | 0.1 U/mL | 15.4 ± 2.1 | 88 ± 6 |

| Arachidonic Acid | 0.5 mM | > 50 | < 10 |

| U46619 (Thromboxane A₂ analogue) | 1 µM | 2.1 ± 0.5 | 98 ± 2 |

Data are presented as mean ± standard deviation from n=6 experiments.

Table 2: Effect of Compound H892 on Platelet Activation Markers

| Marker | Agonist (Concentration) | H892 Concentration (µM) | Inhibition of Expression (%) |

| P-selectin (CD62P) | ADP (10 µM) | 10 | 85 ± 7 |

| Activated GPIIb/IIIa (PAC-1 binding) | ADP (10 µM) | 10 | 90 ± 5 |

| P-selectin (CD62P) | Thrombin (0.1 U/mL) | 10 | 78 ± 9 |

| Activated GPIIb/IIIa (PAC-1 binding) | Thrombin (0.1 U/mL) | 10 | 82 ± 6 |

Data are presented as mean ± standard deviation from n=4 experiments.

Mechanism of Action and Signaling Pathways

Compound H892 is hypothesized to be a potent and selective antagonist of the P2Y₁₂ receptor, a key ADP receptor on the platelet surface. The following diagram illustrates the proposed mechanism of action within the broader context of platelet activation signaling.

Caption: Proposed mechanism of Compound H892 as a P2Y₁₂ receptor antagonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the protocols for key experiments.

Platelet-Rich Plasma (PRP) Preparation

-

Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 14 days. Use a 19-gauge needle and collect blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

-

Centrifugation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.

-

PRP Collection: Carefully aspirate the upper, platelet-rich plasma (PRP) layer into a separate sterile tube.

-

Platelet Poor Plasma (PPP) Preparation: Re-centrifuge the remaining blood at 1500 x g for 20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% transmittance) in aggregometry.

-

Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer and adjust to a final concentration of 2.5 x 10⁸ platelets/mL with PPP if necessary.

Light Transmission Aggregometry (LTA)

This protocol measures platelet aggregation by detecting changes in light transmission through a platelet suspension.

Caption: Standard workflow for assessing platelet aggregation via LTA.

-

Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

-

Sample Preparation: Pipette 450 µL of adjusted PRP into a siliconized glass cuvette containing a magnetic stir bar. Place the cuvette in the heating block.

-

Incubation: Add 50 µL of Compound H892 at various concentrations (or vehicle control) to the PRP. Incubate for 5 minutes at 37°C with stirring (900 rpm).

-

Calibration: Place a cuvette with PRP into the sample well and a cuvette with PPP into the reference well. Set the baseline for 0% and 100% light transmission, respectively.

-

Initiation of Aggregation: Add a known concentration of a platelet agonist (e.g., ADP, collagen) to the sample cuvette.

-

Data Acquisition: Record the change in light transmission over time for 5-10 minutes. The increase in light transmission corresponds to the extent of platelet aggregation.

-

Analysis: Determine the maximal aggregation percentage for each concentration of Compound H892 and calculate the IC₅₀ value.

Flow Cytometry for Platelet Activation Markers

This method quantifies the surface expression of activation-dependent markers on individual platelets.

-

PRP Preparation: Prepare adjusted PRP as described in section 4.1.

-

Incubation: In a microcentrifuge tube, incubate 50 µL of PRP with various concentrations of Compound H892 or vehicle for 10 minutes at room temperature.

-

Activation: Add a platelet agonist (e.g., ADP) and incubate for 10 minutes at room temperature in the dark. A resting (unstimulated) sample should be included as a negative control.

-

Staining: Add fluorescently-labeled monoclonal antibodies specific for platelet activation markers (e.g., anti-CD62P-FITC, PAC-1-FITC) and a platelet-specific marker (e.g., anti-CD41a-PE). Incubate for 20 minutes at room temperature in the dark.

-

Fixation: Add 1 mL of 1% paraformaldehyde to stop the reaction and fix the platelets.

-

Data Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward scatter, side scatter, and CD41a expression.

-

Analysis: Determine the percentage of platelets positive for the activation marker or the mean fluorescence intensity (MFI) in the presence and absence of Compound H892.

Summary and Future Directions

The data presented in this guide characterize Compound H892 as a potent inhibitor of platelet aggregation, likely acting through the P2Y₁₂ receptor pathway. Its ability to block ADP- and thromboxane-mediated aggregation at low micromolar concentrations highlights its therapeutic potential.

Future research should focus on:

-

In vivo studies: Evaluating the antithrombotic efficacy and bleeding risk of Compound H892 in animal models of arterial thrombosis.

-

Pharmacokinetics and Pharmacodynamics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Receptor Binding Assays: Conclusively confirming the binding affinity and selectivity of H892 for the P2Y₁₂ receptor.

-

Combination Therapy: Investigating potential synergistic effects when combined with other antiplatelet agents, such as aspirin.

This comprehensive preclinical evaluation will be critical in determining the viability of Compound H892 as a novel antiplatelet therapy for the prevention and treatment of thrombotic diseases.

References

- 1. Mechanism Action of Platelets and Crucial Blood Coagulation Pathways in Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What's It Mean If Your Platelet Count Is High? Thrombocytosis [medicinenet.com]

- 3. What Does a High Platelet Count Mean? | Carda Health [cardahealth.com]

- 4. m.youtube.com [m.youtube.com]

Unveiling the Protective Capabilities of Hoe 892: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoe 892, also known by the synonym tilsuprost, is a chemically stable and orally active prostacyclin (PGI₂) analogue.[1] Primarily investigated for its antiplatelet and vasodilatory properties in the context of cardiovascular diseases, emerging evidence has highlighted its significant cytoprotective effects, particularly within the gastrointestinal tract.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's cytoprotective actions, including quantitative data from key studies, detailed experimental methodologies, and an exploration of the potential signaling pathways involved.

Quantitative Data on Cytoprotective Effects

The protective effects of this compound against gastric mucosal damage have been quantified in preclinical studies. The following tables summarize the key findings from a study in conscious rats, demonstrating its efficacy in reducing gastric acid secretion and preventing ulcer formation induced by chemical irritants.[2]

Table 1: Effect of this compound on Gastric Acid Secretion in Conscious Rats [2]

| Treatment Group | Dose (µg/kg, s.c.) | Inhibition of Gastric Acid Secretion (%) | ID₅₀ (µg/kg) |

| Prostacyclin (PGI₂) | - | - | 48.6 |

| This compound | - | - | 11.8 |

ID₅₀: Dose producing 50% inhibition. s.c.: subcutaneous administration.

Table 2: Protective Effect of this compound Against Acidified Aspirin (B1665792) (ASA)-Induced Gastric Ulcers in Conscious Rats

| Treatment Group | Administration Route | Protective Effect |

| Prostacyclin (PGI₂) | s.c. or i.g. | Dose-dependent reduction in ulcer formation |

| This compound | s.c. or i.g. | **Dose-dependent reduction in ulcer formation (slightly less potent than PGI₂) ** |

s.c.: subcutaneous; i.g.: intragastric.

Table 3: Protective Effect of this compound Against Absolute Ethanol-Induced Gastric Mucosal Necrosis in Conscious Rats

| Treatment Group | Administration Route | Protective Effect |

| Prostacyclin (PGI₂) | s.c. or i.g. | Equally effective |

| This compound | s.c. or i.g. | Equally effective |

s.c.: subcutaneous; i.g.: intragastric.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's cytoprotective effects.

Gastric Acid Secretion in Conscious Rats

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Rats are equipped with a chronic gastric fistula.

-

Gastric juice is collected in 30-minute samples to determine the basal acid output.

-

This compound or prostacyclin is administered subcutaneously.

-

Gastric juice collection continues for several hours to measure the effect on acid secretion.

-

Acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0.

-

-

Analysis: The percentage inhibition of gastric acid secretion is calculated, and the ID₅₀ is determined.

Acidified Aspirin (ASA)-Induced Gastric Ulcers

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Rats are fasted for 24 hours prior to the experiment.

-

This compound or prostacyclin is administered either subcutaneously or intragastrically.

-

Thirty minutes after treatment, a solution of acidified aspirin is administered orally.

-

One hour later, the animals are euthanized, and their stomachs are removed.

-

The stomachs are examined for the presence and severity of ulcers.

-

-

Analysis: The number and severity of gastric lesions are scored to determine the protective effect.

Absolute Ethanol-Induced Gastric Mucosal Necrosis

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Rats are fasted for 24 hours.

-

This compound or prostacyclin is administered subcutaneously or intragastrically.

-

Thirty minutes later, 1 ml of absolute ethanol (B145695) is administered orally.

-

One hour after ethanol administration, the animals are euthanized.

-

The stomachs are removed and examined for mucosal necrosis.

-

-

Analysis: The extent of gastric mucosal damage is assessed and scored to evaluate the cytoprotective effect.

Signaling Pathways and Mechanism of Action

While direct signaling studies on this compound are limited, its action as a prostacyclin analogue allows for inferred mechanisms based on the known pathways of prostacyclin and its receptors in the gastrointestinal mucosa. The cytoprotective effects of prostacyclin analogues are believed to be multifactorial.

One of the primary proposed mechanisms for the cytoprotective action of prostacyclin is the enhancement of gastric mucosal blood flow . Increased blood flow is crucial for maintaining the integrity of the gastric mucosa by delivering oxygen and nutrients and removing metabolic waste.

Caption: Proposed signaling pathway for this compound-mediated cytoprotection via increased mucosal blood flow.

Furthermore, prostacyclin has been shown to modulate the activity of superoxide dismutase (SOD) , an important antioxidant enzyme, in response to damaging agents like ethanol and HCl. This suggests a role in mitigating oxidative stress.

Caption: this compound's potential role in modulating SOD activity for cytoprotection.

It is important to note that studies have indicated that the cytoprotective effects of this compound are likely independent of stimulating mucosal growth, as it did not affect growth-related parameters in the stomach, duodenum, or pancreas.

Conclusion

This compound demonstrates significant cytoprotective effects in the gastrointestinal tract, primarily through mechanisms independent of mucosal growth stimulation. Its ability to reduce gastric acid secretion and protect against chemically induced mucosal damage underscores its therapeutic potential. The likely signaling pathways involve the activation of prostacyclin receptors, leading to increased gastric mucosal blood flow and modulation of antioxidant enzyme activity. Further research is warranted to fully elucidate the specific molecular mechanisms of this compound and to explore its clinical utility in the prevention and treatment of gastrointestinal mucosal injury.

References

- 1. [PDF] Gastric cytoprotection by prostaglandin E₂ and prostacyclin: relationship to EP1 and IP receptors. | Semantic Scholar [semanticscholar.org]

- 2. Gastric cytoprotection by prostaglandin E₂ and prostacyclin: relationship to EP1 and IP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Hoe 892 experimental protocol for platelet aggregation assay

Application Note and Protocol

Topic: Investigation of the Na+/H+ Exchanger 1 (NHE1) Inhibitor Cariporide (B1668443) (HOE-642) in Platelet Aggregation Assays

Audience: Researchers, scientists, and drug development professionals.

Note on Compound Name: The compound "Hoe 892" was not found in the scientific literature related to platelet aggregation. This protocol is based on the well-characterized and structurally related Na+/H+ Exchanger 1 (NHE1) inhibitor, Cariporide (also known as HOE-642) , which is likely the compound of interest.

Introduction

Platelet aggregation is a critical process in hemostasis, but its aberrant activation can lead to pathological thrombosis, a primary cause of cardiovascular events like myocardial infarction and stroke. Platelet activation is initiated by various agonists and involves complex signaling cascades that culminate in the conformational activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, enabling platelets to bind to fibrinogen and aggregate.[1]

The Na+/H+ Exchanger isoform 1 (NHE1) is a ubiquitous plasma membrane protein that regulates intracellular pH (pHi) and cell volume by exchanging one intracellular H+ for one extracellular Na+.[2] In platelets, NHE1 plays a significant role in the activation process.[2] Stimulation by agonists like thrombin and ADP leads to NHE1 activation, causing Na+ influx and intracellular alkalinization. This increase in intracellular Na+ can lead to the reversal of the Na+/Ca2+ exchanger (NCX), resulting in an influx of Ca2+, a key secondary messenger that drives platelet degranulation and aggregation.

Cariporide (HOE-642) is a potent and selective inhibitor of NHE1. Its role in modulating platelet function is of considerable interest; however, its efficacy appears to be highly dependent on experimental conditions. Studies have shown that under standard physiological pH (7.4), selective NHE1 inhibitors may have minimal to no effect on agonist-induced platelet aggregation. In contrast, under conditions of intracellular acidosis (e.g., pH ~7.0), where NHE1 is maximally stimulated, the inhibitory effects of Cariporide become apparent.

This document provides a detailed protocol for evaluating the effect of Cariporide on platelet aggregation using Light Transmission Aggregometry (LTA), the gold-standard method for assessing platelet function. The protocol includes methodologies for testing under both standard and acidic conditions to fully characterize the compound's activity.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for NHE1-mediated platelet activation and the point of inhibition by Cariporide.

Data Presentation

Quantitative data on the effects of Cariporide on platelet function are summarized below. It is important to note that direct inhibition of platelet-platelet aggregation by Cariporide is condition-dependent and not always observed.

Table 1: Potency of Cariporide on NHE1 Isoforms This data reflects the direct inhibitory activity on the exchanger protein, typically measured in cell lines overexpressing the target, not in a platelet aggregation assay.

| Isoform | IC₅₀ (µM) | Source |

| NHE1 | 0.05 | |

| NHE2 | 1000 | |

| NHE3 | 3 |

Table 2: Effect of Cariporide on ADP-Induced Platelet-Leukocyte Aggregates (PLA) Data obtained via flow cytometry under acidic conditions (pH 7.0) designed to stimulate NHE1 activity.

| Treatment Group | Agonist (ADP, 5 µM) | Platelet-Leukocyte Aggregates (%) | MFI of PLA (units) |

| Vehicle Control | + | 64 ± 24 | 547 ± 203 |

| Cariporide (2 µg/mL) | + | 47 ± 23 | 360 ± 96 |

| *Data from Klinkhardt et al., 2003. MFI = Mean Fluorescence Intensity. p < 0.05 vs. control. |

Table 3: Illustrative Data from Light Transmission Aggregometry (LTA) The following table is an example of how to present data from an LTA experiment. Values are hypothetical for illustrative purposes, based on potential outcomes when testing an inhibitor.

| Cariporide Conc. (µM) | Agonist | Max. Aggregation (%) | % Inhibition |

| 0 (Vehicle) | ADP (5 µM) | 75.2 | 0 |

| 0.1 | ADP (5 µM) | 73.1 | 2.8 |

| 1 | ADP (5 µM) | 65.8 | 12.5 |

| 10 | ADP (5 µM) | 45.3 | 39.8 |

| 100 | ADP (5 µM) | 20.1 | 73.3 |

Experimental Protocols

This section details the protocol for assessing the effect of Cariporide on platelet aggregation using Light Transmission Aggregometry (LTA).

Materials and Reagents

-

Blood Collection: 3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes.

-

Platelet Preparation: Polypropylene (B1209903) tubes, serological pipettes.

-

Instrumentation:

-

Light Transmission Aggregometer (e.g., Chrono-log Model 700, PAP-8E).

-

Calibrated centrifuge with a swinging-bucket rotor.

-

Spectrophotometer (optional, for platelet count normalization).

-

pH meter.

-

-

Reagents:

-

Cariporide (HOE-642): Prepare a stock solution (e.g., 10-100 mM) in DMSO. Store at -20°C.

-

Vehicle Control: DMSO.

-

Agonists:

-

Adenosine diphosphate (B83284) (ADP): Stock solution 1 mM in saline.

-

Thrombin Receptor-Activating Peptide (TRAP-6): Stock solution 1 mM in saline.

-

Collagen.

-

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

0.1 N HCl for pH adjustment.

-

Preparation of Platelet-Rich and Platelet-Poor Plasma

-

Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks. Collect blood into sodium citrate tubes.

-

Sample Handling: Keep samples at room temperature. All processing should be completed within 2 hours of collection to ensure platelet viability. Avoid vigorous mixing.

-

First Centrifugation (PRP): Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature (20-24°C) with the centrifuge brake off.

-

PRP Isolation: Carefully aspirate the upper, straw-colored layer of Platelet-Rich Plasma (PRP) using a polypropylene pipette and transfer it to a fresh polypropylene tube.

-

Second Centrifugation (PPP): Re-centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to pellet the remaining cells.

-

PPP Isolation: Aspirate the supernatant, which is the Platelet-Poor Plasma (PPP), and transfer to a separate polypropylene tube. PPP will be used as the reference blank (100% transmission).

-

Platelet Count Adjustment (Optional but Recommended): Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) by diluting with PPP. This ensures consistency between experiments.

LTA Experimental Workflow

The workflow diagram below outlines the key steps for performing the platelet aggregation assay.

Protocol for Testing Cariporide

This protocol is designed to test the effects of Cariporide under two conditions: standard physiological pH and a slightly acidic pH to promote NHE1 activity.

Part A: Assay at Physiological pH (7.4)

-

Aggregometer Setup: Turn on the aggregometer and allow it to warm to 37°C.

-

Calibration:

-

Pipette the required volume of PPP (e.g., 250-450 µL) into a cuvette and place it in the reference well to set 100% light transmission.

-

Pipette the same volume of PRP into a cuvette with a stir bar and place it in the sample well to set 0% light transmission.

-

-

Sample Preparation: For each condition, pipette PRP into a cuvette with a magnetic stir bar. Place the cuvette in the incubation well at 37°C with stirring (e.g., 900-1200 rpm).

-

Inhibitor Addition: Add a small volume (e.g., 1-5 µL) of the Cariporide stock solution or vehicle (DMSO) to the pre-warmed PRP. The final DMSO concentration should not exceed 0.5%.

-

Incubation: Incubate the PRP with the inhibitor for a defined period (e.g., 3-5 minutes).

-

Agonist Addition: Move the cuvette to the recording well. Add the platelet agonist (e.g., ADP to a final concentration of 5-10 µM or TRAP-6 to 5-20 µM) to induce aggregation.

-

Data Recording: Record the change in light transmission for 5-10 minutes until a stable plateau is reached.

-

Repeat: Repeat for all concentrations of Cariporide.

Part B: Assay under Acidic Conditions (pH ~7.0)

The inhibitory effect of Cariporide is more pronounced when NHE1 is active, which occurs during intracellular acidification.

-

pH Adjustment of PRP:

-

Place an aliquot of PRP in a tube.

-

While gently stirring, monitor the pH with a calibrated micro-pH electrode.

-

Slowly add small amounts of 0.1 N HCl to carefully lower the pH of the PRP to approximately 7.0-7.1. Avoid over-acidifying.

-

Allow the pH-adjusted PRP to stabilize for 10-15 minutes at room temperature.

-

-

Proceed with LTA: Follow steps 1-8 from Part A , using the pH-adjusted PRP. The PPP used for the 100% transmission blank should also be pH-adjusted to match the PRP. This ensures that changes in light transmission are not due to pH differences.

Data Analysis

-

Maximum Aggregation: For each run, determine the maximum percentage of aggregation from the aggregation curve, where 0% is the baseline PRP and 100% is the PPP.

-

Percentage Inhibition: Calculate the percentage inhibition for each concentration of Cariporide using the following formula:

% Inhibition = (1 - (Max Aggregation with Inhibitor / Max Aggregation with Vehicle)) * 100%

-

IC₅₀ Calculation: If a dose-response is observed, plot the % Inhibition against the log concentration of Cariporide. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

References

Application Notes and Protocols for Animal Studies with Hoe 892

Disclaimer: The following application notes and protocols are generated based on publicly available information regarding general principles of animal study design. As of the latest search, specific data concerning "Hoe 892," including its mechanism of action, established dosage, and safety profile, is not available in the public domain. Researchers should consult internal documentation or conduct preliminary dose-finding studies before commencing any formal experimentation.

I. Introduction

These guidelines provide a framework for the utilization of this compound in preclinical animal research. The protocols outlined below are intended to serve as a starting point and should be adapted based on the specific research question, animal model, and preliminary data.

II. Quantitative Data Summary

Due to the absence of specific public data for this compound, the following tables are presented as templates. Researchers should populate these tables with data obtained from their own dose-ranging and pharmacokinetic studies.

Table 1: Recommended Dosage Range of this compound in Rodent Models

| Animal Model | Route of Administration | Dose Range (mg/kg) | Dosing Frequency | Notes |

| Mouse (e.g., C57BL/6) | Intraperitoneal (IP) | [Data not available] | [Data not available] | To be determined by dose-finding studies. |

| Mouse (e.g., C57BL/6) | Oral (PO) | [Data not available] | [Data not available] | Formulation and bioavailability to be considered. |

| Rat (e.g., Sprague-Dawley) | Intravenous (IV) | [Data not available] | [Data not available] | Requires formulation in a sterile, injectable vehicle. |

| Rat (e.g., Sprague-Dawley) | Subcutaneous (SC) | [Data not available] | [Data not available] | Assess for local irritation at the injection site. |

Table 2: Pharmacokinetic Parameters of this compound (Example)

| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |

| Rat | IV | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

| Rat | PO | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

III. Experimental Protocols

A. General Guidelines for Substance Administration in Animal Studies

For any administration of a test substance to animals, it is crucial to adhere to established best practices to ensure animal welfare and the reliability of experimental data. The volume of the administered substance should be appropriate for the size and species of the animal.

B. Protocol for a Pilot Dose-Finding Study in Mice

-

Objective: To determine the maximum tolerated dose (MTD) and a preliminary effective dose range for this compound in mice.

-

Animals: Male and female C57BL/6 mice, 8-10 weeks old.

-

Groups:

-

Group 1: Vehicle control

-

Group 2-n: Escalating doses of this compound (e.g., 1, 5, 10, 25, 50, 100 mg/kg)

-

-

Procedure: a. Acclimatize animals for at least one week prior to the experiment. b. Prepare fresh formulations of this compound in a suitable vehicle on the day of dosing. c. Administer a single dose of this compound or vehicle via the desired route (e.g., intraperitoneal injection). d. Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). e. Record body weights daily. f. At the end of the observation period (e.g., 7 days), euthanize animals and perform gross necropsy.

-

Data Analysis: Determine the MTD as the highest dose that does not cause significant morbidity or mortality.

IV. Visualizations

A. Experimental Workflow

The following diagram illustrates a general workflow for an in vivo animal study.

Caption: General workflow for an in vivo animal study.

B. Hypothetical Signaling Pathway

As the mechanism of action for this compound is unknown, the following diagram presents a hypothetical signaling cascade. This is a template and does not represent the actual mechanism of this compound.

Caption: A hypothetical signaling pathway for this compound.

Application Notes and Protocols for the Use of Hoe 892 in Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Hoe 892, a stable prostacyclin analogue that functions as a potent inhibitor of platelet aggregation, and its utility in pre-clinical models of thrombosis. Detailed protocols for key experiments are provided to guide researchers in evaluating its anti-thrombotic potential.

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological process underlying major cardiovascular events such as myocardial infarction and stroke. Platelet activation and aggregation are central to the initiation and propagation of a thrombus. Prostacyclin (PGI2) is a potent endogenous inhibitor of platelet aggregation. However, its therapeutic use is limited by its chemical instability. This compound, a stable thia-thimo-analogue of prostacyclin, overcomes this limitation, making it a valuable tool for research in thrombosis.[1]

Mechanism of Action

This compound, as a prostacyclin analogue, exerts its anti-platelet effects by binding to the prostacyclin (IP) receptor on the surface of platelets. This G-protein coupled receptor, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium mobilization and the inhibition of platelet activation, adhesion, and aggregation.

Signaling Pathway of this compound in Platelets

Caption: Signaling pathway of this compound in platelets.

Applications in Thrombosis Models

This compound can be utilized in various in vitro and in vivo models to investigate the role of prostacyclin signaling in thrombosis and to evaluate the efficacy of anti-platelet agents.

Experimental Workflow for In Vivo Thrombosis Model

Caption: General workflow for in vivo thrombosis studies.

Experimental Protocols

This protocol details the procedure for assessing the inhibitory effect of this compound on platelet aggregation in vitro using light transmission aggregometry.

Materials:

-

This compound

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Agonist (e.g., ADP, collagen, thrombin)

-

Saline (0.9% NaCl)

-

Aggregometer

Procedure:

-

PRP Preparation: Collect fresh whole blood in tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

-

Baseline Adjustment: Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline in the aggregometer.

-

Incubation: Pre-warm PRP aliquots to 37°C for 5 minutes. Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).

-

Aggregation Measurement: Add a platelet agonist (e.g., ADP to a final concentration of 10 µM) to initiate aggregation. Record the change in light transmission for 5-10 minutes.

-

Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value.

This protocol describes a widely used in vivo model to evaluate the anti-thrombotic effect of this compound.

Materials:

-

This compound

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Ferric chloride (FeCl3) solution (e.g., 10%)

-

Surgical instruments

-

Intravital microscope with a camera

-

Fluorescently labeled platelets (optional for visualization)

Procedure:

-

Animal Preparation: Anesthetize the mouse and place it on a surgical board in a supine position.

-

Surgical Procedure: Make a midline cervical incision to expose the common carotid artery. Carefully dissect the artery from the surrounding tissue.

-

Drug Administration: Administer this compound or vehicle control intravenously (e.g., via tail vein injection) at a predetermined time before thrombus induction.

-

Thrombus Induction: Place a small piece of filter paper saturated with FeCl3 solution on the surface of the carotid artery for 3 minutes to induce endothelial injury.

-

Monitoring: After removing the filter paper, monitor the artery using an intravital microscope to observe thrombus formation. Record the time to vessel occlusion.

-

Data Collection: At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be weighed.

-

Data Analysis: Compare the time to occlusion and thrombus weight between the this compound-treated group and the control group.

Data Presentation

The following tables provide a template for summarizing quantitative data from the described experiments.

Table 1: In Vitro Platelet Aggregation Inhibition by this compound

| Concentration of this compound (nM) | Agonist (e.g., ADP 10 µM) | % Inhibition of Platelet Aggregation (Mean ± SEM) |

| 1 | ADP (10 µM) | Data to be filled by the user |

| 10 | ADP (10 µM) | Data to be filled by the user |

| 100 | ADP (10 µM) | Data to be filled by the user |

| 1000 | ADP (10 µM) | Data to be filled by the user |

Table 2: Effect of this compound on Ferric Chloride-Induced Carotid Artery Thrombosis in Mice

| Treatment Group | Dose (mg/kg) | Time to Occlusion (minutes, Mean ± SEM) | Thrombus Weight (mg, Mean ± SEM) |

| Vehicle Control | - | Data to be filled by the user | Data to be filled by the user |

| This compound | 0.1 | Data to be filled by the user | Data to be filled by the user |

| This compound | 1.0 | Data to be filled by the user | Data to be filled by the user |

| This compound | 10.0 | Data to be filled by the user | Data to be filled by the user |

Conclusion

This compound is a valuable pharmacological tool for studying the prostacyclin pathway in thrombosis and for the preclinical evaluation of novel anti-platelet therapies. The provided protocols and data presentation formats offer a standardized approach for researchers in this field. It is crucial to optimize experimental conditions, such as drug dosage and timing of administration, for each specific thrombosis model.

References

Cell-based assays using Hoe 892

- 1. biocompare.com [biocompare.com]

- 2. A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. bioivt.com [bioivt.com]

- 5. Clinical Pharmacology Applications of Real-World Data and Real-World Evidence in Drug Development and Approval-An Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Administration of Hoe 892 in Conscious Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Hoe 892, a Na+/H+ exchanger (NHE-1) inhibitor, to conscious rats for research purposes. The following sections detail the mechanism of action, experimental protocols, and data presentation to guide researchers in designing and executing their studies.

Introduction to this compound and NHE-1 Inhibition

This compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). NHE-1 is a ubiquitous plasma membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.[1][2] Under pathological conditions such as ischemia, intracellular acidosis activates NHE-1, leading to an increase in intracellular sodium. This, in turn, can lead to a reversal of the Na+/Ca2+ exchanger, causing a deleterious increase in intracellular calcium, which contributes to cell injury and death.[1] By inhibiting NHE-1, this compound is expected to mitigate these effects, offering therapeutic potential in conditions like myocardial ischemia-reperfusion injury.

Data Presentation

The following tables provide a template for summarizing quantitative data from experiments involving this compound administration in conscious rats.

Table 1: Pharmacokinetic Profile of this compound in Conscious Rats

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| This compound | Intravenous (IV) | 1 | ||||

| 5 | ||||||

| Oral (PO) | 10 | |||||

| 50 | ||||||

| Intraperitoneal (IP) | 5 | |||||

| 20 |

Note: This table is a template. Actual values should be determined experimentally.

Table 2: Cardiovascular Effects of this compound in Conscious Rats

| Treatment Group | Dose (mg/kg) | Route | Mean Arterial Pressure (mmHg) | Heart Rate (beats/min) | Cardiac Output (mL/min) | Total Peripheral Resistance (mmHg·min/mL) |

| Vehicle Control | - | IV | ||||

| This compound | 1 | IV | ||||

| 5 | IV | |||||

| Vehicle Control | - | PO | ||||

| This compound | 10 | PO | ||||

| 50 | PO |

Note: This table is a template. Data should be collected using appropriate cardiovascular monitoring techniques in conscious, freely moving rats.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound to conscious rats. These protocols are based on general principles of rodent drug administration and cardiovascular monitoring.

Protocol 1: Intravenous (IV) Bolus Administration

Objective: To assess the acute effects of this compound following direct entry into the systemic circulation.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, DMSO, or other appropriate solvent)

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Restraining device for rats

-

25-27 gauge needles

-

Syringes

-

Warming lamp or pad (optional, for tail vein dilation)

Procedure:

-

Preparation of this compound Solution: Dissolve this compound in the appropriate vehicle to the desired concentration. Ensure the solution is sterile and clear. The final volume for a bolus injection should be in the range of 1-5 mL/kg.

-

Animal Preparation: Acclimatize the rats to the laboratory environment for at least 3 days prior to the experiment.

-

Restraint: Gently place the rat in a suitable restraining device. This minimizes stress and movement during the injection.

-

Vein Dilation: If necessary, warm the rat's tail using a heating lamp or by immersing it in warm water (38-40°C) for a few minutes to dilate the lateral tail veins.

-

Injection:

-

Swab the tail with 70% ethanol.

-

Using a 25-27 gauge needle, insert the needle into one of the lateral tail veins at a shallow angle.

-

Slowly inject the this compound solution or vehicle. Observe for any signs of extravasation (swelling at the injection site).

-

If the injection is successful, there should be no resistance.

-

-

Post-Injection:

-

Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

Return the rat to its home cage and monitor for any adverse reactions.

-

For cardiovascular studies, ensure the animal is connected to the monitoring equipment.

-

Protocol 2: Oral Gavage (PO) Administration

Objective: To evaluate the effects of this compound following gastrointestinal absorption.

Materials:

-

This compound

-

Vehicle (e.g., water, 0.5% methylcellulose)

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Flexible or rigid oral gavage needle (16-18 gauge, with a ball tip)

-

Syringes

Procedure:

-

Preparation of this compound Suspension/Solution: Prepare a homogenous suspension or solution of this compound in the chosen vehicle. The typical volume for oral gavage in rats is 5-10 mL/kg.

-

Animal Handling: Gently restrain the rat with one hand, allowing the head and neck to be held securely but without restricting breathing.

-

Gavage Needle Insertion:

-

Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

-

Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

-

-

Administration: Once the needle is in the esophagus, administer the this compound formulation slowly.

-

Post-Administration:

-

Gently remove the gavage needle.

-

Return the rat to its home cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

-

Protocol 3: Cardiovascular Monitoring in Conscious Rats

Objective: To continuously measure cardiovascular parameters (blood pressure, heart rate) in conscious, freely moving rats following this compound administration.

Materials:

-

Surgically implanted telemetry device or an exteriorized catheter connected to a pressure transducer

-

Data acquisition system

-

Male Wistar or Sprague-Dawley rats

Procedure:

-

Surgical Implantation (pre-study):

-

At least one week before the experiment, surgically implant a telemetry transmitter or a catheter into the carotid artery or femoral artery of the rat under appropriate anesthesia and aseptic conditions.

-

Allow the animal to fully recover from surgery.

-

-

Acclimatization: Place the rat in the experimental cage connected to the data acquisition system for at least 24 hours before the experiment to allow for acclimatization and to obtain baseline cardiovascular readings.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., IV or PO) as described in the protocols above.

-

Data Collection: Continuously record mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate (HR) for the desired duration of the experiment.

-

Data Analysis: Analyze the changes in cardiovascular parameters from baseline following the administration of this compound compared to the vehicle control group.

Visualizations

The following diagrams illustrate the signaling pathway of NHE-1 and a typical experimental workflow.

Caption: NHE-1 Signaling Pathway and Site of this compound Inhibition.

Caption: General Experimental Workflow for this compound Administration.

References

Troubleshooting & Optimization

Hoe 892 stability and storage conditions

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of Hoe 892.

Stability and Storage Conditions

Proper storage of this compound is crucial for maintaining its stability and ensuring reliable experimental outcomes. Below is a summary of the recommended storage conditions.

| Condition | Temperature | Duration | Notes |

| Shipping | Ambient | Short-term (days to weeks) | Stable for the duration of typical shipping and customs clearance. |

| Short-term Storage | 0 - 4°C | Days to weeks | Keep in a dry, dark environment. |

| Long-term Storage | -20°C | Months to years | Ensure the container is tightly sealed to prevent moisture absorption. |

| Stock Solution (Short-term) | 0 - 4°C | Days to weeks | |

| Stock Solution (Long-term) | -20°C | Months |

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during experiments with this compound, a stable thia-thimo-analogue of prostacyclin that functions as a platelet aggregation inhibitor.

Q1: My platelet aggregation inhibition results with this compound are inconsistent between experiments. What could be the cause?

A1: High variability in platelet aggregation assays can stem from several factors:

-

Reagent Instability: Ensure that your stock solutions of this compound are fresh. Avoid repeated freeze-thaw cycles.[1]

-

Inconsistent Agonist Concentration: Prepare fresh agonist solutions (e.g., ADP, collagen) for each experiment and validate their final concentrations. Using a submaximal agonist concentration can provide a more sensitive measure of inhibition.[1]

-

Biological Variability: Platelet reactivity can vary significantly between donors due to genetic factors.[1] Whenever possible, use pooled plasma from multiple donors or be consistent with single donors to minimize this variability.

-

Sample Handling: Consistent blood collection and processing techniques are critical. Use a proper needle gauge, minimize venous stasis, and process samples within a few hours of collection at room temperature.[1]

Q2: I am not observing the expected level of platelet aggregation inhibition with this compound. What should I check?

A2: If you are not seeing the expected inhibitory effect, consider the following:

-

Concentration of this compound: Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

-

Agonist Potency: The agonist you are using to induce platelet aggregation may be too potent, overriding the inhibitory effect of this compound. Try reducing the agonist concentration.

-

Platelet Health: Ensure that the platelets are viable and responsive. This can be affected by the age of the blood sample and the preparation of platelet-rich plasma (PRP).

-

Incorrect Experimental Setup: Verify all parameters of your platelet aggregometry assay, including temperature (should be 37°C), stirring speed, and incubation times.

Q3: Can the way I prepare my platelet-rich plasma (PRP) affect the results?

A3: Absolutely. The preparation of PRP is a critical step. Inconsistent centrifugation speed and time can lead to variations in platelet count, which will directly impact aggregation results.[1] It has also been shown that for patients with high platelet counts, the "normalization" of PRP with platelet-poor plasma (PPP) can introduce artifacts and result in falsely defective platelet function.

Q4: Are there any known artifacts in in-vitro platelet aggregation studies that I should be aware of?

A4: Yes, in-vitro platelet aggregation can be influenced by factors that may not be present in-vivo. For example, the process of preparing PRP can sometimes lead to partial platelet activation, which can affect their subsequent response to agonists. Additionally, studies on patients with myeloproliferative disorders have shown that the dilution of PRP with PPP can inhibit platelet aggregation, leading to potentially misleading results.

Experimental Protocols

While a specific, detailed protocol for this compound is not provided in the searched literature, a general methodology for assessing platelet aggregation using light transmission aggregometry (LTA) is outlined below. This can be adapted for use with this compound.

Principle of Light Transmission Aggregometry

LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. This compound, as an inhibitor, will reduce the extent of this aggregation.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

This compound stock solution.

-

Platelet aggregation agonists (e.g., ADP, collagen, thrombin).

-

Platelet-poor plasma (PPP) as a blank.

-

Light transmission aggregometer.

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge whole blood at a low speed (e.g., 200 x g for 10-15 minutes) to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

-

-

Instrument Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument using PRP (0% light transmission) and PPP (100% light transmission).

-

-

Assay:

-

Pipette PRP into a cuvette with a stir bar.

-

Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 2-5 minutes).

-

Add the platelet agonist to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PPP control.

-

Compare the aggregation in the presence of this compound to the vehicle control to determine the inhibitory effect.

-

Signaling Pathway

This compound is a prostacyclin analogue. Prostacyclin (PGI2) and its analogues exert their anti-platelet effects by binding to the prostacyclin (IP) receptor on the surface of platelets. This initiates a signaling cascade that ultimately inhibits platelet aggregation.

References

Technical Support Center: Troubleshooting In Vivo Experiments with NHE-1 Inhibitors (e.g., Hoe 892)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Na+/H+ Exchanger-1 (NHE-1) inhibitors, such as Hoe 892, in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals working in areas like cardiac ischemia-reperfusion injury and neuroprotection.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for NHE-1 inhibitors like this compound?

A1: NHE-1 inhibitors, including compounds like amiloride (B1667095) and cariporide, function by blocking the Na+/H+ exchanger protein 1 (NHE-1).[1][2] This protein is a key regulator of intracellular pH (pHi) by exchanging one intracellular proton (H+) for one extracellular sodium ion (Na+).[3][4] Under pathological conditions such as ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+ and subsequent intracellular Ca2+ overload via the Na+/Ca2+ exchanger, which contributes to cell injury and death.[5] By inhibiting NHE-1, these compounds aim to prevent this detrimental ion imbalance.

Q2: What are the common in vivo applications of NHE-1 inhibitors?

A2: NHE-1 inhibitors are predominantly investigated for their therapeutic potential in two main areas:

-

Cardioprotection: Specifically in the context of ischemia-reperfusion injury, where they have shown to reduce myocardial infarct size and improve cardiac function in animal models.

-

Neuroprotection: In experimental models of stroke and other neurological conditions, these inhibitors are explored for their ability to reduce neuronal damage.

Q3: Are there known off-target effects or toxicities associated with NHE-1 inhibitors?

A3: Yes, some NHE-1 inhibitors have been associated with off-target effects. For instance, clinical trials with some NHE-1 inhibitors have been challenging, with some studies indicating potential adverse effects at high doses. It is crucial to carefully determine the optimal therapeutic window for any specific NHE-1 inhibitor to minimize potential toxicity. Researchers should be aware of potential interactions with other ion channels or cellular processes.

Q4: How should I prepare and administer this compound or other NHE-1 inhibitors for in vivo studies?

A4: The formulation and administration route will depend on the specific compound's physicochemical properties and the experimental design. For many small molecule inhibitors, dissolution in a suitable vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO (followed by dilution) is common. Administration can be via various routes, including intraperitoneal (i.p.) injection or oral gavage. It is critical to ensure the final concentration of any solubilizing agent is non-toxic to the animals.

Troubleshooting Guide

Issues with Efficacy and Reproducibility

| Question/Problem | Possible Causes | Suggested Solutions |